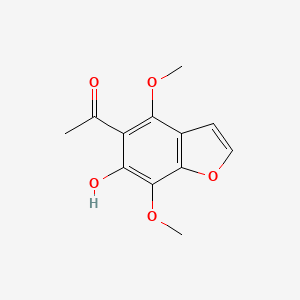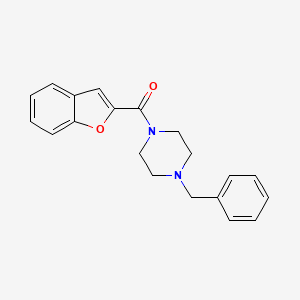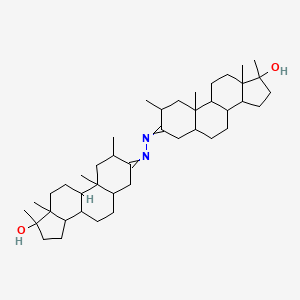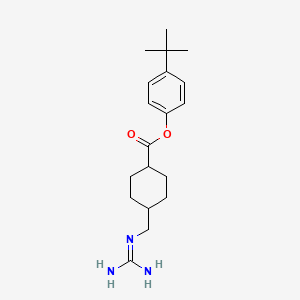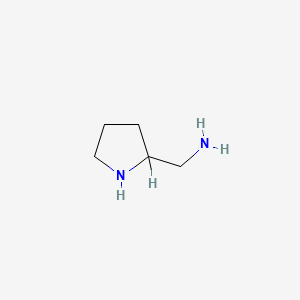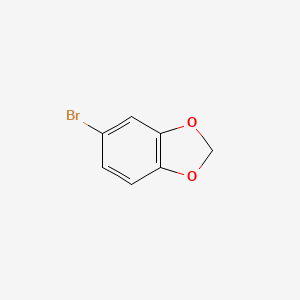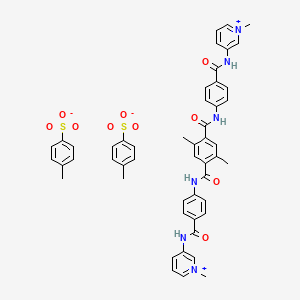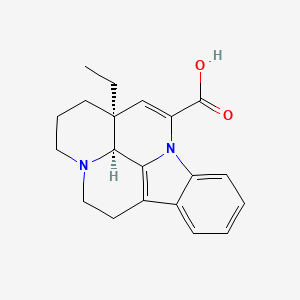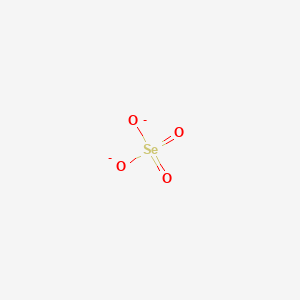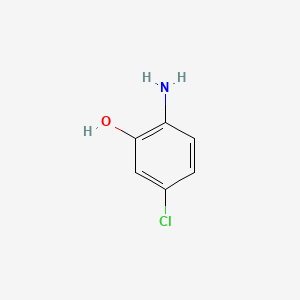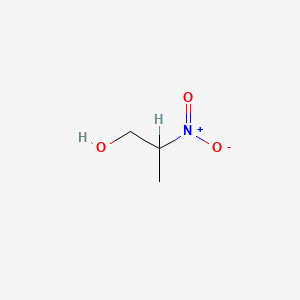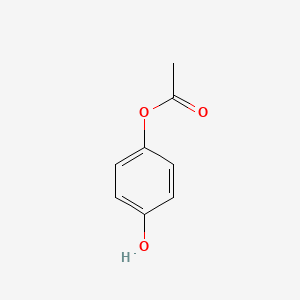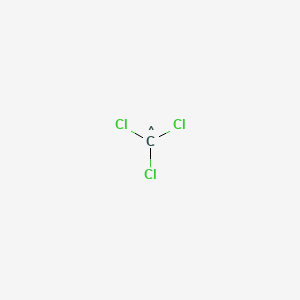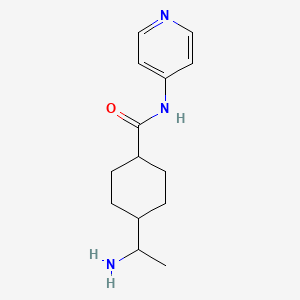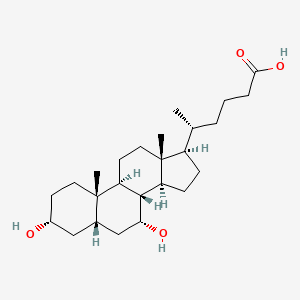
Homochenodeoxycholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homochenodeoxycholic acid is a 7-hydroxy steroid.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Applications in Liver Diseases
Homochenodeoxycholic acid, as a component of bile acids, is involved in several liver disease treatments. Studies have shown that bile acid derivatives like obeticholic acid, which is a potent activator of the farnesoid X nuclear receptor, are effective in treating non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC). In NASH, obeticholic acid has shown efficacy in improving liver histology, indicating its potential in managing fatty liver diseases (Neuschwander‐Tetri et al., 2015); (Hirschfield et al., 2015).
2. Cardiovascular Applications
Research has investigated the role of homocysteine, a metabolite influenced by bile acids, in cardiovascular diseases. Studies reveal that reducing homocysteine levels, possibly influenced by bile acid derivatives, can improve endothelial dysfunction in patients with coronary artery diseases (Title et al., 2000); (Doshi et al., 2001).
3. Anti-inflammatory and Antioxidant Effects
Certain bile acid derivatives, such as taurochenodeoxycholic acid, have been studied for their anti-inflammatory and antioxidant properties. For example, taurochenodeoxycholic acid has shown significant anti-arthritic effects in rat models, suggesting its potential in inflammatory diseases (Liu et al., 2011).
4. Dermatological Applications
Bile acids, including homochenodeoxycholic acid derivatives, have potential applications in skin health and anti-aging treatments. Studies indicate that formulations like folic acid loaded lipid nanocarriers show promise in delivering sustained antioxidant and anti-aging effects for the skin (Ammar et al., 2016).
5. Neurological Applications
Lichen-derived compounds, including those related to bile acids, have shown neuroactive properties, suggesting potential applications in central nervous system therapeutics. These compounds have demonstrated neurotrophic and neurogenic activities, which might be valuable in treating CNS disorders (Reddy et al., 2016).
Eigenschaften
CAS-Nummer |
38636-78-1 |
|---|---|
Produktname |
Homochenodeoxycholic acid |
Molekularformel |
C25H42O4 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
InChI-Schlüssel |
ZKKGBMOMGYRROF-IFJDUOSNSA-N |
Isomerische SMILES |
C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
homoCDCA homochenodeoxycholic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



